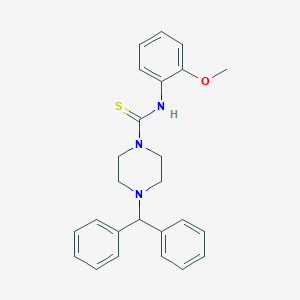
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate, also known as DMOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOB is a derivative of benzoic acid and is synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate may alter the expression of genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate has been shown to have a variety of biochemical and physiological effects. In addition to its role in cancer research, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate in lab experiments is its high potency. 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate has been shown to be effective at very low concentrations, making it a cost-effective research tool. However, one of the limitations of using 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate is its potential toxicity. 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate. One area of interest is in the development of new cancer treatments. 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate has shown promise as a potential therapeutic agent, and further research is needed to determine its effectiveness in vivo. Additionally, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate may have applications in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Further research is needed to determine the full range of potential applications for 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate.
Synthesemethoden
The synthesis of 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate involves the reaction of 4-methoxybenzoic acid with thionyl chloride to produce 4-methoxybenzoyl chloride. This intermediate is then reacted with 3,4-dichlorophenylacetic acid to produce 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate. The synthesis of 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate is a multistep process that requires careful control of reaction conditions to ensure high yields.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate has been extensively studied for its potential applications in various fields. One of the most significant applications of 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate is in cancer research. 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a promising candidate for the development of new cancer treatments.
Eigenschaften
Produktname |
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate |
|---|---|
Molekularformel |
C16H12Cl2O4 |
Molekulargewicht |
339.2 g/mol |
IUPAC-Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 4-methoxybenzoate |
InChI |
InChI=1S/C16H12Cl2O4/c1-21-12-5-2-10(3-6-12)16(20)22-9-15(19)11-4-7-13(17)14(18)8-11/h2-8H,9H2,1H3 |
InChI-Schlüssel |
SSLNDMDPKKUELC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B215838.png)
![4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B215841.png)
![N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide](/img/structure/B215843.png)
![1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline](/img/structure/B215845.png)
![Ethyl 1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B215853.png)
![3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B215855.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215860.png)
![N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B215864.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215874.png)
![10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B215879.png)
![dimethyl 5-[[2-(methylamino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B215880.png)
